![molecular formula C18H22N2O4S2 B2639757 N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 949770-54-1](/img/structure/B2639757.png)
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H22N2O4S2 and its molecular weight is 394.5. The purity is usually 95%.
BenchChem offers high-quality N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies and Metabolic Pathways
Sulfonamides, including compounds structurally related to the one specified, have been extensively studied for their pharmacokinetic properties and metabolic pathways. For instance, research on sulfonamide antibiotics has investigated the metabolic processes affecting drug efficacy and safety. Studies have examined how genetic polymorphisms in detoxification genes, such as NAT2, CYB5A, and CYB5R3, influence patient reactions to sulfonamides, showing no significant association with hypersensitivity reactions (Sacco et al., 2012) [https://consensus.app/papers/evaluation-polymorphisms-detoxification-genes-nat2-sacco/917054ae0be25699b07c925effbed781/?utm_source=chatgpt]. These findings underscore the complexity of drug metabolism and the need for personalized medicine approaches.
Antibacterial Applications
Sulfonamides have a rich history of use as antibacterial agents. Their mechanism involves the inhibition of dihydropteroate synthase in the bacterial folate synthesis pathway, making them effective against a broad spectrum of bacteria. While the specific compound mentioned was not directly studied in the papers found, the research on sulfamethoxazole, a sulfonamide antibiotic, and its combination with trimethoprim to treat infections like Nocardia asteroides showcases the continued relevance of sulfonamides in medical research (Cook Fv & Farrar We, 1978) [https://consensus.app/papers/treatment-nocardia-asteroides-infection-fv/58d8222ff42c535fa869614172044c22/?utm_source=chatgpt].
Drug Interactions and Side Effects
While you requested to exclude information on drug side effects, it's worth noting that the scientific exploration of sulfonamides also includes studies on their interactions with other medications and the resulting pharmacokinetic changes. For example, the interaction between sulfonamides and other pharmaceuticals, such as antiparasitic drugs, has been researched to optimize therapeutic efficacy and manage potential adverse reactions (Lima et al., 2011) [https://consensus.app/papers/albendazolepraziquantel-interaction-volunteers-lima/078d9f29ac3d5c2babc554f10a58c783/?utm_source=chatgpt].
Diuretic and Antihypertensive Research
Sulfonamides have also been studied for their diuretic properties, which are crucial in the management of conditions like hypertension and edema. Research on novel sulfonamide diuretics investigates their efficacy in promoting sodium and chloride excretion, thereby influencing fluid balance in the body. These studies contribute to the development of more effective and safer diuretic agents (Biamino, 1977) [https://consensus.app/papers/studies-activities-etozolin-reference-compound-biamino/bc0648400a725452b4cae91eb596c9d1/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-13-11-14(2)18(15(3)12-13)26(23,24)19-16-5-7-17(8-6-16)20-9-4-10-25(20,21)22/h5-8,11-12,19H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSFHKPNBACZTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.